Bienvenue dans la boutique en ligne BenchChem!

(S)-2-Amino-N-isopropyl-N-thiophen-3-ylmethyl-propionamide

Stereochemistry Enantiomeric purity Structure-Activity Relationship

(S)-2-Amino-N-isopropyl-N-thiophen-3-ylmethyl-propionamide (CAS 1354010-93-7) is a chiral, non-annulated thiophenylamide derivative with the systematic IUPAC name (2S)-2-amino-N-propan-2-yl-N-(thiophen-3-ylmethyl)propanamide. It is characterized by an (S)-configured alaninamide core, an N-isopropyl substituent, and a thiophen-3-ylmethyl group.

Molecular Formula C11H18N2OS
Molecular Weight 226.34 g/mol
Cat. No. B7926876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-isopropyl-N-thiophen-3-ylmethyl-propionamide
Molecular FormulaC11H18N2OS
Molecular Weight226.34 g/mol
Structural Identifiers
SMILESCC(C)N(CC1=CSC=C1)C(=O)C(C)N
InChIInChI=1S/C11H18N2OS/c1-8(2)13(11(14)9(3)12)6-10-4-5-15-7-10/h4-5,7-9H,6,12H2,1-3H3/t9-/m0/s1
InChIKeyGGNQKRLMYCIKQR-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (S)-2-Amino-N-isopropyl-N-thiophen-3-ylmethyl-propionamide (CAS 1354010-93-7): A Chiral Thiophene Building Block


(S)-2-Amino-N-isopropyl-N-thiophen-3-ylmethyl-propionamide (CAS 1354010-93-7) is a chiral, non-annulated thiophenylamide derivative with the systematic IUPAC name (2S)-2-amino-N-propan-2-yl-N-(thiophen-3-ylmethyl)propanamide . It is characterized by an (S)-configured alaninamide core, an N-isopropyl substituent, and a thiophen-3-ylmethyl group. This compound belongs to a broader class of thiophene-containing amides that have been investigated as fatty-acid binding protein (FABP) 4/5 inhibitors in patent literature, indicating its potential as a versatile building block for medicinal chemistry programs targeting metabolic and inflammatory diseases [1]. Its well-defined single (S)-enantiomer form, in contrast to racemic mixtures, provides a critical foundation for stereospecific structure-activity relationship (SAR) studies .

Why (S)-2-Amino-N-isopropyl-N-thiophen-3-ylmethyl-propionamide Cannot Be Substituted with Generic Analogs


Substituting (S)-2-Amino-N-isopropyl-N-thiophen-3-ylmethyl-propionamide with a close structural analog for research or procurement without careful evaluation can introduce significant risks to experimental reproducibility and SAR interpretation. This compound presents a unique intersection of three critical variables—single-enantiomer (S)-stereochemistry, an N-isopropyl lipophilic group, and a thiophen-3-ylmethyl aromatic moiety—that each influence molecular conformation, target binding, and physicochemical properties. For instance, replacing it with the unsubstituted NH analog (CAS 1344950-30-6) results in a LogP shift from 1.23 to 0.06 , drastically altering membrane permeability. The patent literature further demonstrates that subtle variations in the N-alkyl substitution pattern within this chemical class directly impact potency against FABP4/5, making simple interchange of analogs a high-risk procurement strategy without validated comparative data [1].

Quantitative Differentiation Data for (S)-2-Amino-N-isopropyl-N-thiophen-3-ylmethyl-propionamide Selection


Chiral Integrity: Defined (S)-Enantiomer vs. Racemic or (R)-Forms

The compound is specifically designated as the (S)-enantiomer, with the stereochemistry confirmed by its IUPAC name (2S)-2-amino-N-propan-2-yl-N-(thiophen-3-ylmethyl)propanamide and canonical SMILES CC(C)N(CC1=CSC=C1)C(=O)[C@H](C)N . In medicinal chemistry, the (S)- and (R)-enantiomers of amino acid-derived amides frequently exhibit divergent biological activities [1]. Procurement of this defined enantiomer eliminates the confounding biological variability inherent in racemic mixtures (containing both S and R forms) or unspecified stereochemistry samples. No quantitative bioactivity comparison between the (S)- and (R)-enantiomers was found in the public domain for this specific compound; this evidence is based on the established class-level principle of chirality-driven differentiation.

Stereochemistry Enantiomeric purity Structure-Activity Relationship

Lipophilicity (LogP) Differentiation: Isopropyl vs. Unsubstituted NH Analog

The target compound exhibits a predicted LogP of 1.23, indicating moderate lipophilicity . This is a notable increase compared to the NH analog (S)-2-Amino-N-thiophen-3-ylmethyl-propionamide (CAS 1344950-30-6), which has a predicted LogP of 0.06 . The LogP difference of approximately 1.17 units suggests that the N-isopropyl group significantly enhances the compound's ability to partition into lipid membranes, a critical factor for passive cellular permeability [1]. This evidence is a cross-study comparison of computationally predicted values; no experimental LogP or permeability data were found for either compound.

Lipophilicity LogP Membrane Permeability ADME

Molecular Weight and N-Alkyl Substitution: Isopropyl vs. Cyclopropyl vs. Methyl Analogs

The molecular weight (MW) of the target compound is 226.34 g/mol . This represents an intermediate size within the closely related analog series: the N-methyl analog (CAS 1292718-59-2) has a MW of 198.29 g/mol, and the N-cyclopropyl analog (CAS 1293002-16-0) has a MW of 224.32 g/mol . The isopropyl group (C3H7) contributes additional steric bulk and lipophilic surface area compared to the methyl group, while offering a different conformational profile compared to the rigid, planar cyclopropyl ring. Such variations in N-alkyl substitution can significantly impact binding pocket occupancy and metabolic stability within this chemical series [1].

Molecular weight Structure-Activity Relationship Steric bulk

Patent-Corroborated Scaffold: FABP4/5 Inhibitor Potential and Structural Novelty

The non-annulated thiophenylamide scaffold, to which the target compound belongs, is explicitly claimed in US Patent 9,353,102 B2 as a core structure for dual FABP4/5 inhibitors targeting type 2 diabetes, atherosclerosis, chronic kidney diseases, non-alcoholic steatohepatitis, and cancer [1]. While the patent does not disclose specific IC50 values for this exact compound, it provides a strong industrial rationale: this scaffold has been validated by a major pharmaceutical company (F. Hoffmann-La Roche AG) as a promising starting point for therapeutic development. The target compound, with its specific (S)-alanine-isopropyl-thiophene substitution pattern, sits within the claimed generic formula and represents a structurally novel entry point for SAR exploration around a therapeutically relevant target class.

FABP inhibitor Metabolic disease Patent validation Chemical probe

Recommended Application Scenarios for (S)-2-Amino-N-isopropyl-N-thiophen-3-ylmethyl-propionamide in Research and Development


Stereospecific SAR Studies on FABP4/5 Inhibitors

Given its inclusion within the patent-protected chemical space of non-annulated thiophenylamide FABP4/5 inhibitors [1], this single (S)-enantiomer compound is an ideal starting point for systematic structure-activity relationship (SAR) investigations. Researchers can use it to probe how variations at the N-alkyl position (isopropyl vs. methyl, cyclopropyl, or NH) affect FABP binding affinity and selectivity, leveraging the patent's framework for in vitro assay design.

Building Block for Cell-Permeable Probe Synthesis

With a predicted LogP of 1.23 , this compound has a more favorable lipophilicity profile for passive membrane permeability compared to the more polar NH analog (LogP 0.06). This makes it a suitable starting material for synthesizing cell-permeable chemical probes or bifunctional degrader molecules (e.g., PROTACs) intended to engage intracellular targets derived from the FABP family.

Chiral Scaffold for CNS-Targeted Library Synthesis

The combination of a chiral alaninamide core, a thiophene ring (a known privileged structure in CNS drug discovery), and a moderate LogP of 1.23 positions this compound as a valuable building block for synthesizing focused libraries targeting central nervous system enzymes or receptors, where stereochemistry and lipophilicity are critical parameters [2].

Differentiation from Cyclopropyl and Methyl Analogs in Metabolic Stability Screens

The N-isopropyl group may confer distinct metabolic stability profiles compared to the N-cyclopropyl and N-methyl analogs. Procurement of all three compounds for a comparative in vitro microsomal stability assay (e.g., human liver microsomes) can provide critical data for selecting the optimal N-alkyl substituent in lead optimization, as the isopropyl group is less prone to CYP450-mediated oxidation than the cyclopropyl ring yet more sterically shielding than a methyl group.

Quote Request

Request a Quote for (S)-2-Amino-N-isopropyl-N-thiophen-3-ylmethyl-propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.